molecular formula C7H11ClIN3 B13517122 2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride

2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride

Cat. No.: B13517122
M. Wt: 299.54 g/mol
InChI Key: BLKCBUQPEGYJQY-UHFFFAOYSA-N
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Description

2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H11IN2·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride typically involves the iodination of a pyrimidine derivative followed by amination. One common method involves the reaction of 5-iodopyrimidine with isopropylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride
  • 2-(5-Methylpyrimidin-2-yl)propan-2-amine hydrochloride

Uniqueness

2-(5-Iodopyrimidin-2-yl)propan-2-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H11ClIN3

Molecular Weight

299.54 g/mol

IUPAC Name

2-(5-iodopyrimidin-2-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C7H10IN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H

InChI Key

BLKCBUQPEGYJQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=N1)I)N.Cl

Origin of Product

United States

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